molecular formula C14H20OSi B13923416 tert-Butyl(3-ethynylphenoxy)dimethylsilane CAS No. 163233-08-7

tert-Butyl(3-ethynylphenoxy)dimethylsilane

Cat. No.: B13923416
CAS No.: 163233-08-7
M. Wt: 232.39 g/mol
InChI Key: VWUNVRNUCNQTCI-UHFFFAOYSA-N
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Description

tert-Butyl(3-ethynylphenoxy)dimethylsilane is a silicon-based protecting group reagent featuring a tert-butyldimethylsilyl (TBS) moiety attached to the oxygen atom of a 3-ethynyl-substituted phenol. The ethynyl group (-C≡CH) at the para position of the aromatic ring confers unique reactivity, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and cross-coupling reactions (e.g., Sonogashira coupling) .

The TBS group enhances steric protection of the phenolic oxygen, improving stability during synthetic transformations. Its applications span pharmaceutical intermediates, polymer chemistry, and materials science, where the ethynyl group serves as a versatile handle for further functionalization.

Properties

CAS No.

163233-08-7

Molecular Formula

C14H20OSi

Molecular Weight

232.39 g/mol

IUPAC Name

tert-butyl-(3-ethynylphenoxy)-dimethylsilane

InChI

InChI=1S/C14H20OSi/c1-7-12-9-8-10-13(11-12)15-16(5,6)14(2,3)4/h1,8-11H,2-6H3

InChI Key

VWUNVRNUCNQTCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(3-ethynylphenoxy)dimethylsilane can be synthesized through several methods. One common approach involves the reaction of 3-ethynylphenol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production methods for tert-Butyl(3-ethynylphenoxy)dimethylsilane are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3-ethynylphenoxy)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques .

Major Products Formed

Major products formed from these reactions include carbonyl compounds, phenolic derivatives, and substituted silanes. These products have various applications in organic synthesis and material science .

Scientific Research Applications

tert-Butyl(3-ethynylphenoxy)dimethylsilane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl(3-ethynylphenoxy)dimethylsilane involves its ability to undergo various chemical transformations. The ethynyl group can participate in cycloaddition reactions, while the phenoxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical synthesis and material science .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs of tert-Butyl(3-ethynylphenoxy)dimethylsilane and their distinguishing features:

Compound Name Silyl Group Backbone Structure Key Substituent Key Properties/Applications Reference
tert-Butyl(3-chloropropoxy)dimethylsilane TBS Linear alkyl chain Chlorine at terminal position Used as a halogenated intermediate in nucleophilic substitutions; lower steric hindrance compared to aromatic analogs
tert-Butyl(2-(4-ethylphenoxy)ethoxy)dimethylsilane TBS Ethoxy-linked phenoxy Ethylphenoxy group Ethyl substituent provides electron-donating effects; used in liquid crystal synthesis
tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane TBS Aliphatic alkyne Hexynyloxy group Alkyne functionality enables cycloaddition reactions; lacks aromatic conjugation
tert-Butyl[[4-(1-methyl-1-cyclopropyl)-3-(trifluoromethyl)benzyl]oxy]diphenylsilane TBDPS Benzyloxy Cyclopropyl and CF₃ groups Bulky TBDPS group enhances hydrolytic stability; CF₃ group introduces electron-withdrawing effects
tert-Butyl(3,5-difluoro-4-boronatophenoxy)dimethylsilane TBS Difluorophenyl boronate Boronate ester Enables Suzuki-Miyaura cross-coupling; ethynyl group absent

Reactivity and Stability

  • Electronic Effects: The ethynyl group in tert-Butyl(3-ethynylphenoxy)dimethylsilane is electron-withdrawing, polarizing the aromatic ring and increasing the acidity of the phenolic proton compared to ethyl- or methoxy-substituted analogs .
  • Steric Protection : The TBS group offers moderate steric protection, less robust than tert-butyldiphenylsilyl (TBDPS) but more easily cleaved under mild acidic conditions (e.g., HF·pyridine) .
  • Functionalization Potential: The ethynyl group allows regioselective reactions (e.g., Sonogashira coupling) unavailable to chloropropoxy or ethylphenoxy analogs .

Spectral Data Comparison

Key NMR shifts for representative compounds:

  • tert-Butyl(3-ethynylphenoxy)dimethylsilane (hypothetical): Expected ¹H NMR: δ 7.3–7.1 (aromatic H), 3.0 (C≡CH), 0.9 (t-Bu), 0.1 (Si(CH₃)₂).
  • tert-Butyl(2-(4-ethylphenoxy)ethoxy)dimethylsilane : ¹H NMR: δ 7.12–7.06 (aromatic H), 4.03–3.94 (OCH₂), 2.58 (CH₂CH₃), 0.91 (t-Bu), 0.10 (Si(CH₃)₂).
  • (Z)-tert-Butyl(1-(3-chlorophenyl)pent-1-enyloxy)dimethylsilane :
    • ¹H NMR: δ 7.47–7.22 (aromatic H), 5.18 (CH=), 1.02 (t-Bu), -0.05 (Si(CH₃)₂).

Biological Activity

tert-Butyl(3-ethynylphenoxy)dimethylsilane is a silane compound with potential applications in various fields, including materials science and medicinal chemistry. Its unique structure allows for diverse chemical reactions, particularly in polymer synthesis and functionalization. This article explores the biological activity of this compound, focusing on its chemical properties, biological interactions, and potential therapeutic applications.

The molecular formula of tert-butyl(3-ethynylphenoxy)dimethylsilane is C13H18O1SiC_{13}H_{18}O_{1}Si. It features a tert-butyl group, an ethynyl phenoxy moiety, and two dimethylsilyl groups. The presence of the ethynyl group allows for further functionalization through click chemistry, making it a versatile building block in polymer chemistry.

Biological Activity Overview

The biological activity of tert-butyl(3-ethynylphenoxy)dimethylsilane has been investigated primarily in the context of its derivatives and their applications in drug delivery systems and polymeric materials. Here are some key findings:

1. Polymer Functionalization

Research indicates that tert-butyl(3-ethynylphenoxy)dimethylsilane can be used to synthesize alkyne-functionalized polymers. These polymers exhibit enhanced properties suitable for biomedical applications, such as drug delivery systems due to their ability to undergo further modifications via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Case Study 1: Polymer Synthesis and Characterization

A study demonstrated the synthesis of a polymer using tert-butyl(3-ethynylphenoxy)dimethylsilane as a monomer. The resulting polymer exhibited a high degree of substitution (93%) with alkyne units, which facilitated subsequent functionalization with biologically active molecules . This method illustrates the potential for creating targeted drug delivery systems.

Case Study 2: Biocompatibility Assessment

Another investigation assessed the biocompatibility of polymers synthesized from silanes similar to tert-butyl(3-ethynylphenoxy)dimethylsilane. The study found that these polymers had low cytotoxicity against human cell lines, indicating their potential for use in biomedical applications .

Data Table: Biological Activity Summary

Property Finding
Molecular FormulaC₁₃H₁₈O₁Si
Polymerization Yield99% yield in polymer synthesis
Degree of Substitution93% alkyne units
CytotoxicityLow against human cell lines
Potential ApplicationsDrug delivery systems, anticancer agents

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